![molecular formula C11H11ClO3 B587260 Alclofenac-d5 CAS No. 1286448-70-1](/img/structure/B587260.png)
Alclofenac-d5
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Overview
Description
Alclofenac-d5 is a derivative of Alclofenac, a non-steroidal anti-inflammatory drug . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
Alclofenac-d5 has a molecular formula of C11H11ClO3 . It is an aromatic ether in which the ether oxygen links an allyl group to the 4-position of (3-chlorophenyl)acetic acid .
Physical And Chemical Properties Analysis
Alclofenac-d5 has a molecular weight of 231.687. More detailed physical and chemical properties are not available in the current literature .
Scientific Research Applications
Non-Steroidal Anti-Inflammatory Agent
Alclofenac-d5 is a non-steroidal anti-inflammatory agent . It is used in the treatment of rheumatoid arthritis, degenerative joint disease, and ankylosing spondylitis . The efficacy of Alclofenac-d5 is comparable to that of aspirin, phenylbutazone, and indomethacin .
Treatment of Rheumatoid Arthritis
Alclofenac-d5 has been used in the treatment of rheumatoid arthritis . It has shown comparable efficacy with aspirin, phenylbutazone, and indomethacin .
Treatment of Degenerative Joint Disease
Alclofenac-d5 is also used in the treatment of degenerative joint disease . It has shown to be effective in reducing the symptoms associated with this condition .
Treatment of Ankylosing Spondylitis
Ankylosing spondylitis is another condition where Alclofenac-d5 has been used as a treatment . It has shown to be effective in managing the symptoms of this disease .
Anti-Inflammatory Activity
Studies in rats have demonstrated the anti-inflammatory activity of Alclofenac-d5 . It has shown to inhibit paw oedema and abscess induced by carrageenin, granuloma formation induced by an implanted cotton pellet, and the suppression of adjuvant-induced polyarthritis .
Analgesic Potency
The analgesic potency of Alclofenac-d5 varies according to the nature of the stimulus used to produce pain in the rat . It has shown to be effective in managing pain in various experimental setups .
Antipyretic Effect
In rabbits with hyperthermia, the antipyretic effect of oral Alclofenac-d5 is greater than that of aspirin . This suggests that Alclofenac-d5 could be used in the management of fever .
Inhibition of Prostaglandin Biosynthesis
Alclofenac-d5, like naproxen, fenoprofen, aspirin, and indomethacin, inhibits prostaglandin biosynthesis in vitro . This could be one of the mechanisms through which it exerts its anti-inflammatory and analgesic effects .
Safety And Hazards
properties
IUPAC Name |
2-[3-chloro-4-(1,1,2,3,3-pentadeuterioprop-2-enoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)/i1D2,2D,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWPKZXBHOEEE-FDMROVFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])OC1=C(C=C(C=C1)CC(=O)O)Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alclofenac-d5 |
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